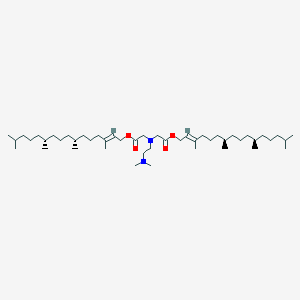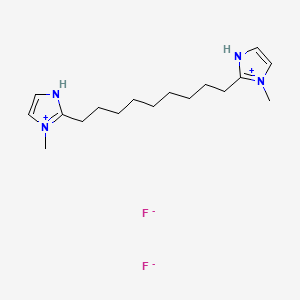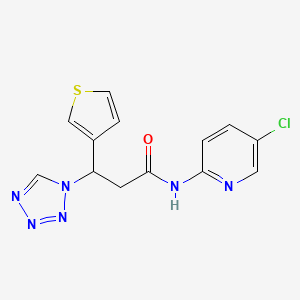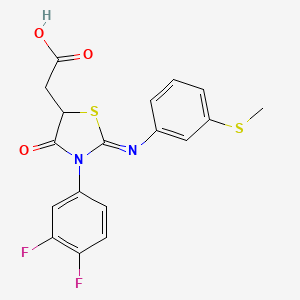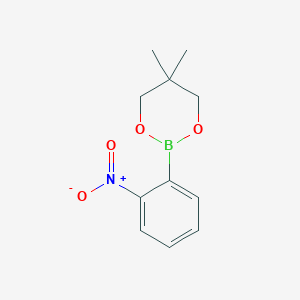
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with a 2-nitrophenyl group and two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
The synthesis of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrophenylboronic acid with 2,2-dimethyl-1,3-propanediol in the presence of a dehydrating agent such as toluene. The reaction is typically carried out under reflux conditions to facilitate the formation of the dioxaborinane ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5,5-Dimethyl-2-(2-aminophenyl)-1,3,2-dioxaborinane.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-based drugs.
Industry: The compound is used in the development of new materials with unique properties, such as boron-containing polymers and catalysts.
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane involves its interaction with various molecular targets. The boron atom in the dioxaborinane ring can form stable complexes with diols and other Lewis bases, which can modulate the compound’s reactivity and biological activity. The nitro group can also participate in redox reactions, influencing the compound’s overall behavior in chemical and biological systems.
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane can be compared with other similar compounds, such as:
2,2’-Bipyridine-5,5’-dicarboxylic acid dimethyl ester: This compound also contains a boron atom within a heterocyclic ring but differs in its functional groups and overall structure.
Cyclophosphamide analogues: These compounds share some structural similarities but have different functional groups and biological activities. The uniqueness of this compound lies in its specific combination of a dioxaborinane ring with a nitrophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14BNO4 |
|---|---|
Molekulargewicht |
235.05 g/mol |
IUPAC-Name |
5,5-dimethyl-2-(2-nitrophenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C11H14BNO4/c1-11(2)7-16-12(17-8-11)9-5-3-4-6-10(9)13(14)15/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
WIUHXARZTZZWBM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
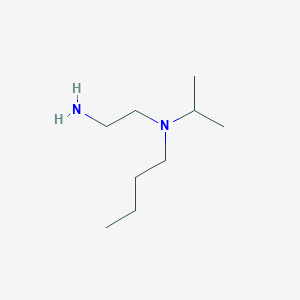
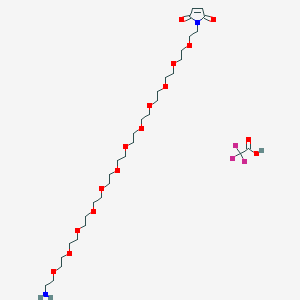
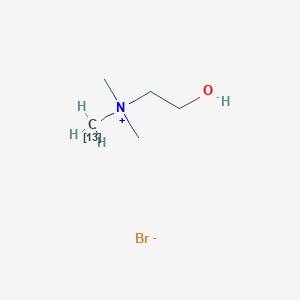
![((2,7-Bis(2-ethylhexyl)-1,3,6,8-tetraoxo-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline-4,9-diyl)bis(azanetriyl))tetrakis(ethane-2,1-diyl) tetraacetate](/img/structure/B13351208.png)
